

3,6-Dihydro Risperidone: Technical Guide to Characterization, Formation, and Control

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Compound of Interest

Compound Name: 3,6-Dihydro Risperidone

Cat. No.: B13434112

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Executive Summary

In the high-stakes landscape of antipsychotic drug development, the purity of the Active Pharmaceutical Ingredient (API) is paramount. **3,6-Dihydro Risperidone** (often referred to as Dehydro Risperidone) is a critical process-related impurity in the synthesis of Risperidone. Structurally characterized by the presence of a double bond within the piperidine moiety, this impurity poses specific challenges in downstream processing and analytical resolution.

This guide provides a comprehensive technical analysis of **3,6-Dihydro Risperidone**, detailing its formation mechanisms, rigorously validated analytical protocols, and process control strategies. It is designed to serve as a definitive reference for CMC (Chemistry, Manufacturing, and Controls) teams and analytical scientists.

Chemical Identity and Structural Analysis[1][2][3][4][5][6]

The core structural deviation of this impurity lies in the oxidation state of the central nitrogen-containing ring. While Risperidone contains a fully saturated piperidine ring, the impurity contains a 1,2,3,6-tetrahydropyridine ring (nomenclature often simplified to "3,6-dihydro" in

reference to the specific unsaturation pattern relative to the pyridine baseline or simply "dehydro" relative to the API).



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Structural Significance

The presence of the double bond (typically at the C4-C5 position of the piperidine ring) alters the conformational flexibility of the molecule. This planarity can shift the retention time (RT) in Reverse Phase Chromatography (RP-HPLC) and creates a distinct UV absorption profile due to extended conjugation, particularly if the double bond conjugates with the benzisoxazole system.

Formation Mechanisms: Root Cause Analysis

Understanding the origin of **3,6-Dihydro Risperidone** is the first step in mitigation. It is rarely a degradation product of the final API but rather a carry-over impurity from the synthesis of the key intermediate.

The "Parallel Pathway" Hypothesis

Risperidone is typically synthesized via an N-alkylation reaction between two key intermediates:

- Intermediate A: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[1]
- Intermediate B: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[1]

The Root Cause: Intermediate A is often synthesized via the reduction of a pyridine precursor or the dehydration of a 4-hydroxy-piperidine precursor.

- Incomplete Reduction: If the precursor (a pyridine derivative) is not fully hydrogenated, the 1,2,3,6-tetrahydropyridine analog remains.
- Dehydration: If a 4-hydroxy-piperidine intermediate undergoes acid-catalyzed dehydration during workup, the alkene (tetrahydropyridine) is formed.

This "Impurity Precursor" then competes with Intermediate A in the final coupling step, reacting with Intermediate B to form **3,6-Dihydro Risperidone**.



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Caption: Parallel synthesis pathway showing how the impurity originates from the tetrahydropyridine precursor.

Analytical Strategy: Detection and Identification

Distinguishing **3,6-Dihydro Risperidone** from the API requires high-resolution separation due to their structural similarity.

High-Performance Liquid Chromatography (HPLC) Protocol

Standard C18 columns often struggle to resolve the "Dehydro" impurity from the main peak due to similar hydrophobicity. The following method utilizes a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences caused by the double bond.

Method Parameters:

- Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 μ m (or equivalent).
- Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0.
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 237 nm (Max absorption for benzisoxazole) and 280 nm.
- Gradient:
 - 0 min: 85% A / 15% B
 - 20 min: 40% A / 60% B
 - 25 min: 40% A / 60% B
 - 26 min: 85% A / 15% B

Self-Validating Logic:

- Why Phenyl-Hexyl? The impurity possesses an isolated double bond (or conjugated system) in the piperidine ring. This increases its pi-electron density compared to the API. Phenyl phases interact more strongly with these pi-electrons, typically increasing the retention of the impurity relative to the API, improving resolution ($R_s > 2.0$).

Mass Spectrometry (LC-MS) Identification

For confirmation, Mass Spectrometry is the gold standard.

- Ionization: ESI Positive Mode.

- Risperidone [M+H]⁺: m/z 411.2
- **3,6-Dihydro Risperidone** [M+H]⁺: m/z 409.2
- Differentiation: The -2 Da mass shift is diagnostic. In MS/MS fragmentation, the fragment corresponding to the benzisoxazole-piperidine moiety will also show a -2 Da shift (e.g., m/z 201 vs 203).

NMR Characterization (Proton)

To definitively prove the position of the double bond (differentiating 3,6-dihydro from other isomers), ¹H-NMR is required.

- Diagnostic Signal: Look for a multiplet in the alkene region (δ 5.8 – 6.0 ppm).
- API Comparison: Risperidone has no signals in this region (except aromatic protons > 6.5 ppm). The appearance of a signal at ~5.9 ppm confirms the tetrahydropyridine structure.



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Caption: Decision tree for the definitive identification of **3,6-Dihydro Risperidone**.

Remediation and Process Control

Controlling **3,6-Dihydro Risperidone** requires strict specifications on the starting material (Intermediate A).

Specification Setting for Intermediate A

- Limit: The content of 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1,2,3,6-tetrahydropyridine in Intermediate A must be controlled.
- Calculation: Based on the known purge factor of the final coupling step. If the coupling is non-selective (reaction rates of API vs Impurity are similar), the impurity level in the intermediate will directly translate to the API.
- Target: Typically < 0.15% in Intermediate A to ensure < 0.10% in the final API without recrystallization.

Purification

If the impurity is formed, it is difficult to remove via standard crystallization due to structural isomorphism.

- Recommended Strategy: Use preparative HPLC or salt formation (e.g., Oxalate or Fumarate salts) which may offer better discrimination between the saturated and unsaturated bases compared to the free base form.

Regulatory Context (ICH Guidelines)

- ICH Q3A/Q3B: As a known related substance, it must be reported if >0.05% (reporting threshold) and identified if >0.10%.
- Genotoxicity (ICH M7): While "dihydro" implies an alkene, it is generally considered a structural analog of the API without specific "alerting" functionality (like an epoxide or Michael acceptor) unless the double bond is conjugated in a reactive manner. However, a specific in silico assessment (e.g., DEREK, SARAH) should be performed to confirm it is Class 4 or 5 (non-mutagenic).
- Reference Standards: Validated reference standards for **3,6-Dihydro Risperidone** (CAS 168906-58-9) are commercially available and required for method validation.

References

- European Pharmacopoeia (Ph.[2][3] Eur.). Risperidone Monograph 1559. (Defines Impurity Profile and System Suitability). [Link](#)
- United States Pharmacopeia (USP). Risperidone: Organic Impurities.[3] (Lists Related Compounds including "Dehydro" analogs). [Link](#)
- TLC Pharmaceutical Standards. **3,6-Dihydro Risperidone** (CAS 168906-58-9) Data Sheet. Retrieved from TLC Standards. [Link](#)
- SynThink Chemicals. Risperidone Impurity Profiling and Characterization. [Link](#)
- ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. [Link](#)

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